molecular formula C11H14ClNO3 B1464001 2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide CAS No. 1226115-30-5

2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide

Cat. No. B1464001
M. Wt: 243.68 g/mol
InChI Key: GYSYXQDFTSYFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide, commonly referred to as CMPEA, is a synthetic compound used in various scientific research applications. Its structure consists of a chlorine atom, an amide group, and an ethyl ester side chain. This compound has been used in a variety of studies, ranging from biochemical to physiological applications.

Scientific Research Applications

CMPEA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and in the study of lipid metabolism. It has also been used in the study of signal transduction pathways and in the development of new drugs. Additionally, CMPEA has been used in the study of the effects of environmental pollutants on human health.

Mechanism Of Action

The mechanism of action of CMPEA is not yet fully understood. It is believed that CMPEA binds to certain proteins and enzymes, resulting in their inhibition. This inhibition can have a variety of effects on the body, depending on the target proteins and enzymes. Additionally, CMPEA has been shown to interact with certain signal transduction pathways, which can lead to changes in gene expression and other physiological processes.

Biochemical And Physiological Effects

CMPEA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes and proteins, resulting in changes in metabolic pathways. Additionally, CMPEA has been shown to interact with certain signal transduction pathways, resulting in changes in gene expression. These changes can lead to changes in the body’s physiology, such as changes in blood pressure, heart rate, and respiration.

Advantages And Limitations For Lab Experiments

The use of CMPEA in lab experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and is not known to have any significant side effects. However, one of the main limitations is that its mechanism of action is not yet fully understood, making it difficult to predict the effects of CMPEA on the body.

Future Directions

Given the potential of CMPEA, there are a number of potential future directions for its use. One potential direction is the use of CMPEA in the development of new drugs and therapies. Additionally, further research could be done to elucidate the mechanism of action of CMPEA, as well as its effects on signal transduction pathways and gene expression. Additionally, CMPEA could be used in the study of the effects of environmental pollutants on human health. Finally, CMPEA could be used in the study of the effects of certain drugs on the body, as well as in the development of new drugs and therapies.

properties

IUPAC Name

2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-3-2-4-10(7-9)16-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSYXQDFTSYFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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